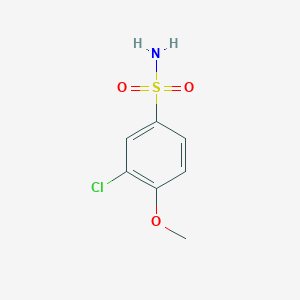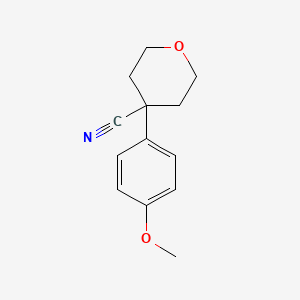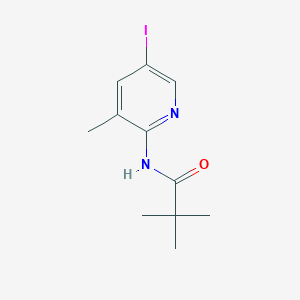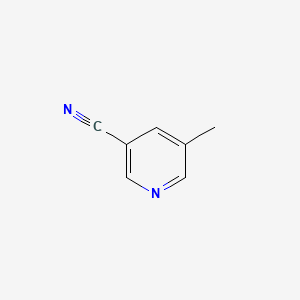
(Difluoromethyl)benzene
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Difluoromethyl)benzene can be synthesized through various methods One common approach involves the difluoromethylation of benzene derivativesFor example, the reaction of benzene with chlorodifluoromethane in the presence of a strong base like potassium tert-butoxide can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of microwave-assisted synthesis. This method has been shown to increase yield and reduce reaction time compared to conventional heating procedures. For instance, the synthesis of 1,4-bisthis compound from 1,4-bis(dichloromethyl)benzene and potassium fluoride under microwave conditions is a notable example .
Analyse Des Réactions Chimiques
Types of Reactions: (Difluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation reactions using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Difluoromethyl ketones.
Reduction: Methylbenzene (toluene).
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
(Difluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as drug candidates due to their ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and reduced dielectric constant
Mécanisme D'action
The mechanism of action of (Difluoromethyl)benzene and its derivatives often involves interactions with specific molecular targets. For example, the difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to biological targets. This property is particularly useful in drug design, where strong and specific interactions with target proteins are crucial .
Comparaison Avec Des Composés Similaires
(Trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethyl group.
(Chlorodifluoromethyl)benzene: Contains a chlorodifluoromethyl group.
(Difluoromethyl)benzene derivatives: Various derivatives with additional substituents on the benzene ring.
Uniqueness: this compound is unique due to its specific balance of electronic and steric properties conferred by the difluoromethyl group. This balance makes it a versatile intermediate in organic synthesis and a valuable compound in the development of new materials and pharmaceuticals .
Propriétés
IUPAC Name |
difluoromethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZLOJYSBBLXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348735 | |
| Record name | (difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-31-2 | |
| Record name | (difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Difluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)
![Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl-](/img/structure/B1298585.png)
![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)
![1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid](/img/structure/B1298591.png)









